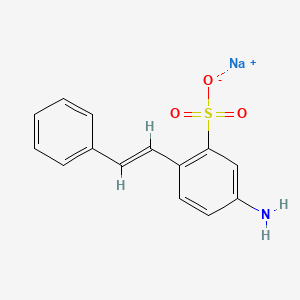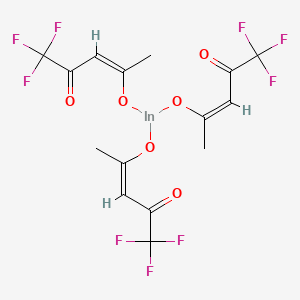![molecular formula C29H28N4O4 B13737747 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine is an organic compound with a unique spirobifluorene structure. This compound is known for its applications in various fields, including organic electronics and photonics, due to its excellent thermal and chemical stability .
Preparation Methods
The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine involves several organic synthesis steps. One common method includes the bromination of 9,9’-spirobifluorene using bromine as the oxidizing agent and iron (III) chloride as the catalyst . The reaction conditions need to be carefully controlled to ensure high yield and purity. Industrial production methods often involve large-scale synthesis with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine involves its interaction with molecular targets and pathways. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This unique structure enhances its performance in electronic and photonic applications.
Comparison with Similar Compounds
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine can be compared with other similar compounds such as:
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Known for its use in OLEDs as a blue-emitting material.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobifluorene: Commonly used as a hole transport material in perovskite solar cells.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetraamine in terms of its stability and efficiency in various applications.
Properties
Molecular Formula |
C29H28N4O4 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetramine |
InChI |
InChI=1S/C29H28N4O4/c1-34-25-9-17-13(5-21(25)30)14-6-22(31)26(35-2)10-18(14)29(17)19-11-27(36-3)23(32)7-15(19)16-8-24(33)28(37-4)12-20(16)29/h5-12H,30-33H2,1-4H3 |
InChI Key |
OQBVJDZDJMKHCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=CC(=C(C=C3C4(C2=C1)C5=CC(=C(C=C5C6=CC(=C(C=C46)OC)N)N)OC)OC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



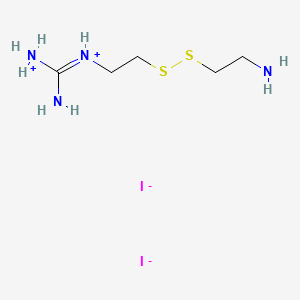
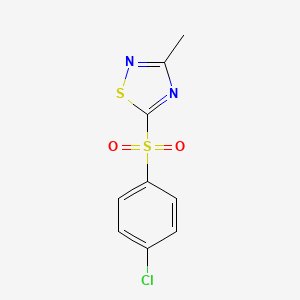
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
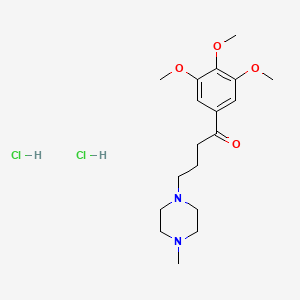
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
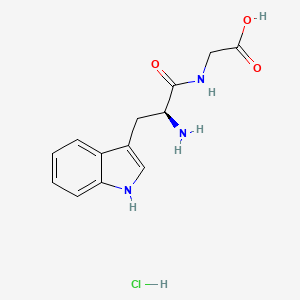
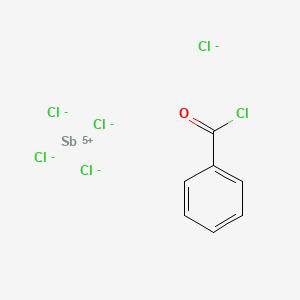
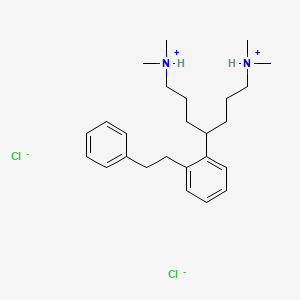
![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
